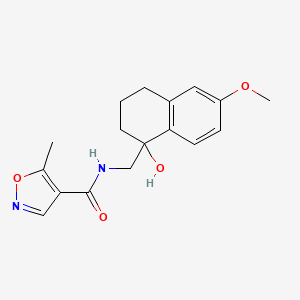
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-5-methylisoxazole-4-carboxamide (referred to as "the compound" throughout this article) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene core and an isoxazole moiety. Its molecular formula is C14H19N3O4, indicating the presence of hydroxyl and methoxy functional groups that may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that the compound may act primarily as an inhibitor of fatty acid amide hydrolases (FAAH), enzymes responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound could elevate endogenous levels of cannabinoids, which are involved in several physiological processes including pain modulation and inflammation reduction.
Antiproliferative Effects
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects at low micromolar concentrations. For instance, the compound demonstrated an IC50 value ranging from 2.2 µM to 4.4 µM against different cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.7 | Doxorubicin | 0.5 |
| HCT116 | 4.0 | Etoposide | 1.0 |
| MDA-MB-468 | 2.9 | - | - |
Antibacterial Activity
In addition to its anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported to be around 8 µM, indicating a promising profile for further development as an antibacterial agent .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Antibacterial Evaluation : In another study focused on bacterial strains, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective therapeutic potential in treating bacterial infections .
Propriétés
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-14(9-19-23-11)16(20)18-10-17(21)7-3-4-12-8-13(22-2)5-6-15(12)17/h5-6,8-9,21H,3-4,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZSZRFSSCSDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














